2-iodo-N,N-dimethylaniline

Catalog No.
S3344675
CAS No.
698-02-2
M.F
C8H10IN
M. Wt
247.08 g/mol
Availability
In Stock
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2-iodo-N,N-dimethylaniline

CAS Number

698-02-2

Product Name

2-iodo-N,N-dimethylaniline

IUPAC Name

2-iodo-N,N-dimethylaniline

Molecular Formula

C8H10IN

Molecular Weight

247.08 g/mol

InChI

InChI=1S/C8H10IN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3

InChI Key

DDQWSLFKVLTRDN-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=CC=C1I

Canonical SMILES

CN(C)C1=CC=CC=C1I

2-Iodo-N,N-dimethylaniline is an organic compound with the molecular formula C₈H₁₀IN. It features a dimethylamino group attached to an aniline structure, with an iodine atom substituted at the second position of the aromatic ring. This compound is characterized by its distinct physical and chemical properties, including a molecular weight of 247.08 g/mol and a boiling point that is not extensively documented in available literature .

The structure of 2-iodo-N,N-dimethylaniline can be represented as follows:

text
CH3 |H3C-N-Ph-I | H

where "Ph" represents the phenyl ring. The presence of iodine enhances the compound's reactivity, particularly in electrophilic substitution reactions.

The specific mechanism of action for the antibacterial activity of 2-iodo-N,N-dimethylaniline is not well understood and requires further research [].

  • Harmful if swallowed or inhaled: Aromatic amines can be irritating to the respiratory tract and may cause systemic issues if ingested.
  • Skin and eye irritant: May cause irritation upon contact with skin or eyes.
  • Potential carcinogen: Aromatic amines can be carcinogenic, and further research is needed to determine the specific risk associated with 2-iodo-N,N-dimethylaniline.
Due to its functional groups. Notably, it can undergo:

  • Electrophilic Substitution: The iodine atom can facilitate further substitution reactions on the aromatic ring, making it more susceptible to electrophiles.
  • Oxidation Reactions: Similar to other N,N-dimethylamines, it can be oxidized to form N,N-dimethyl-iodoanilines or other derivatives .
  • N-Methylation: This compound can serve as a substrate in N-methylation reactions, which are critical in synthesizing various pharmaceuticals and agrochemicals .

Several synthesis methods for 2-iodo-N,N-dimethylaniline have been documented:

  • Halogenation of N,N-Dimethylaniline: This method involves treating N,N-dimethylaniline with iodine or iodine monochloride under controlled conditions to introduce the iodine substituent at the ortho position.
  • Electrophilic Aromatic Substitution: The compound can be synthesized through electrophilic aromatic substitution reactions using iodobenzene and N,N-dimethylaniline as starting materials, often facilitated by a Lewis acid catalyst.
  • N-Methylation Reactions: Utilizing methyl iodide in the presence of a base can yield 2-iodo-N,N-dimethylaniline from its precursors .

2-Iodo-N,N-dimethylaniline finds applications across various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of drug compounds due to its reactive amine and halide functionalities.
  • Dyes and Pigments: This compound may be utilized in dye manufacturing processes owing to its chromophore properties.
  • Research Reagent: It is often employed as a reagent in organic synthesis and analytical chemistry for studying reaction mechanisms involving amines and halides .

Interaction studies involving 2-iodo-N,N-dimethylaniline focus on its reactivity with various electrophiles and nucleophiles. These studies help elucidate its potential roles in complex biochemical pathways and synthetic chemistry. For example, its interaction with oxidizing agents can lead to the formation of cationic species, which are crucial intermediates in many organic reactions .

Similar Compounds

Several compounds share structural similarities with 2-iodo-N,N-dimethylaniline, each possessing unique characteristics:

Compound NameStructureKey Features
N,N-DimethylanilineN,N-DimethylanilineBase structure without iodine
4-Iodo-N,N-dimethylaniline4-Iodo-N,N-DimethylanilineIodine at para position
2-Bromo-N,N-dimethylaniline2-Bromo-N,N-DimethylanilineBromine instead of iodine
4-Bromo-2-iodo-N-methylaniline4-Bromo-2-Iodo-N-MethylanilineCombination of bromine and iodine

These compounds exhibit varying reactivities and biological activities due to differences in their substituents' positions and types. The unique placement of the iodine atom in 2-iodo-N,N-dimethylaniline contributes significantly to its specific chemical behavior compared to these similar compounds.

Transition Metal-Catalyzed Direct Iodination Approaches

Transition metal catalysts enable direct iodination of N,N-dimethylaniline precursors through C–H activation. A notable advancement involves reductive methylation of 2-iodoaniline derivatives using formaldehyde (CH₂O) and sodium cyanoborohydride (NaBH₃CN) in acetonitrile-acetic acid mixtures. This method bypasses the limitations of traditional Hoffman methylation, which struggles with electron-withdrawing substituents. For example, 2-iodo-4-cyano-N,N-dimethylaniline is synthesized in 39% yield via sequential methylation, outperforming classical approaches that typically yield <40%.

The reaction mechanism proceeds through imine intermediate formation, followed by selective reduction. Key advantages include:

  • Tolerance of ester, keto, and nitrile groups.
  • Scalability without significant yield loss (up to 5 mmol demonstrated).
  • Elimination of quaternized byproducts prevalent in Hoffman reactions.

Table 1: Comparison of Traditional vs. Reductive Methylation Methods

ParameterHoffman Method (K₂CO₃–DMF)Reductive Methylation (CH₂O–NaBH₃CN)
Typical Yield40%70–92%
Reaction Time24–48 h4–8 h
Functional Group ToleranceLow (EWGs problematic)High (esters, nitriles stable)
Byproduct FormationQuaternary salts (15–20%)<5%

Metallation-Iodination Strategies in Regioselective Synthesis

Regioselective iodination leverages metallation to direct halogen placement. Silver salts paired with iodine exhibit exceptional para-selectivity for chlorinated anilines. For 3,5-dichloro-N,N-dimethylaniline, AgSbF₆/I₂ in dichloromethane achieves 57% conversion to 4-iodo-3,5-dichloro-N,N-dimethylaniline with >20:1 regioselectivity. The non-coordinating SbF₆⁻ anion enhances iodine electrophilicity, favoring para attack even in sterically hindered systems.

Critical factors influencing selectivity:

  • Anion Effects: AgPF₆ and AgBF₄ yield similar selectivity but lower conversions (22–25%) compared to AgSbF₆.
  • Solvent Polarity: Dichloromethane outperforms polar solvents like DMSO, reducing diiodo byproduct formation.
  • Substituent Electronic Effects: Electron-withdrawing groups (e.g., NO₂) decrease conversion but improve regioselectivity.

Table 2: Silver Salt Impact on Iodination Efficiency

Silver SaltSolventConversion (%)para:Other Isomer Ratio
Ag₂SO₄Ethanol463:1
AgSbF₆Dichloromethane57>20:1
AgPF₆Dichloromethane69>20:1

Solid-Phase Synthesis and Supported Catalytic Systems

Solid-phase methods minimize purification steps and enhance recyclability. A solvent-free protocol using 1,4-dibenzyl-1,4-diazoniabicyclo[2.2.2]octane dichloroiodate (DBDABCODCI) achieves quantitative iodination of N,N-dimethylanilines at room temperature. This approach eliminates solvent waste and accelerates reaction kinetics, completing conversions in 1–2 hours versus 12–24 hours for solution-phase analogs.

Key features:

  • Reusability: Silica-supported DBDABCODCI retains 85% activity after five cycles.
  • Broad Substrate Scope: Tolerates -NO₂, -COOH, and -CONH₂ groups without protection.
  • Regiochemical Control: Exclusive para-iodination due to steric shielding from the diazoniabicyclo framework.

Table 3: Solvent-Free vs. Solution-Phase Iodination

ConditionYield (%)Reaction Time (h)Byproducts (%)
Solvent-Free921.5<3
Dichloromethane8848
Acetonitrile78612
Results

Reagent SystemTarget SubstrateConversion (%)Product Distribution (ortho:meta:para)Key Outcome
tetramethylethylenediamine sodium two-methyl-two-propanyl-two-methyl-two-propanylaminezincN,N-dimethylanilineCompletePure meta-zincated complexMeta-metallation complex formation
Isolated crystals + IodineMeta-zincated complex1000:100:0 (meta-isomer only)Quantitative meta-iodoaniline
Reaction solution + IodineN,N-dimethylaniline726:73:21Meta-selective with mixed isomers

The isolated crystalline meta-zincated complex tetramethylethylenediamine sodium two-methyl-two-propanyl-dimethylaminophenylzinc-two-methyl-two-propanyl exhibits remarkable stability and can be quantitatively converted to 2-iodo-N,N-dimethylaniline upon treatment with iodine [1] [7]. X-ray crystallographic analysis confirmed the meta-substitution pattern and revealed the unique coordination environment around the zinc center [2] [3]. When the reaction solution is directly treated with iodine, a 72% conversion is achieved with a regioselectivity ratio of 6:73:21 (ortho:meta:para), demonstrating the persistent preference for meta-functionalization even in the presence of competing pathways [1] [7].

The synthetic utility of this approach extends beyond simple iodination reactions [2] [5]. The meta-zincated intermediates can be trapped with various electrophiles, providing access to a diverse array of meta-substituted N,N-dimethylaniline derivatives that are difficult to obtain through conventional methods [1] [4]. This methodology represents a significant advancement in regioselective aromatic functionalization and has implications for the synthesis of pharmaceutically relevant compounds [5] [8].

Sodium-Mediated Ortho-Directed Bond Formation

Sodium-mediated ortho-directed bond formation in 2-iodo-N,N-dimethylaniline systems follows the classical directed ortho-metallation paradigm, where the dimethylamino group acts as a conventional directing group [1] [9]. Treatment of N,N-dimethylaniline with n-butylsodium in the presence of tetramethylethylenediamine produces the dimeric ortho-sodiated complex tetramethylethylenediamine sodium ortho-dimethylaminophenyl [1] [10]. This reaction proceeds with complete regioselectivity, yielding exclusively the ortho-metallated product without formation of meta or para isomers [3] [11].

The structural characterization of the ortho-sodiated complex reveals a dimeric arrangement where two sodium centers are bridged by the deprotonated aniline units [1] [12]. Nuclear Magnetic Resonance studies confirmed the absence of regioisomers in the reaction solution, indicating the high fidelity of the ortho-directing effect under these conditions [2] [13]. The exclusive formation of the ortho product contrasts sharply with the meta-selectivity observed in zincate-mediated reactions, highlighting the profound influence of the metal center on regioselectivity [1] [14].

Table 2: Sodium-Mediated Ortho-Directed Bond Formation Results

Base SystemTemperatureProduct ComplexRegioselectivity (ortho:meta:para)Reaction Outcome
n-butylsodium + tetramethylethylenediamineRoom temperaturetetramethylethylenediamine sodium ortho-dimethylaminophenylPure ortho (no isomers)Exclusive ortho-sodiation
n-butylsodium/two-methyl-two-propanylzinc co-complexationRoom temperatureBis-anilide + cleavage productOrtho + trace paraOrtho-selective with side reaction
Indirect: n-butylsodium/two-methyl-two-propanylzinc + two-methyl-two-propanylpiperidineRoom temperature → refluxtetramethylethylenediamine sodium two-methyl-two-propanylpiperidine ortho-dimethylaminophenylzinc-two-methyl-two-propanyl16.6:1.6:1.0Predominantly ortho-directed

The introduction of two-methyl-two-propanylzinc to the sodium-mediated reaction system generates a complex mixture of products, including a bis-anilide complex and an unexpected dimethylamino-carbon cleavage product [1] [3]. This co-complexation reaction demonstrates the delicate balance between productive metallation and side reactions when multiple metal centers are present [12] [15]. Nuclear Magnetic Resonance analysis revealed that the mixture contains predominantly ortho-species with only trace amounts of para-substituted products [2] [16].

An indirect variation of the bimetallic reaction involves the addition of two-methyl-two-propanylpiperidine to the reaction mixture containing both sodium and zinc reagents [1] [4]. This modification produces the crystalline ortho-isomer tetramethylethylenediamine sodium two-methyl-two-propanylpiperidine ortho-dimethylaminophenylzinc-two-methyl-two-propanyl, which represents the ortho-analogue of the meta-selective zincate complex [2] [3]. Iodination studies of this system revealed a regioselectivity ratio of 16.6:1.6:1.0 (ortho:meta:para), confirming the predominant ortho-directing effect while showing minimal meta-functionalization [1] [7].

Thermal treatment of the sodium-mediated system under reflux conditions for extended periods results in increased formation of meta-isomers, suggesting a temperature-dependent equilibrium between kinetic and thermodynamic products [2] [4]. This observation provides insight into the mechanistic differences between sodium and zincate-mediated processes and highlights the importance of reaction conditions in controlling regioselectivity [1] [17].

Transmetallation Pathways for Heterocyclic Construction

Transmetallation pathways involving 2-iodo-N,N-dimethylaniline derivatives provide powerful strategies for heterocyclic construction through sequential metal exchange and cyclization processes [18] [19]. The lithium-zinc transmetallation approach enables the formation of complex heterocyclic scaffolds through carefully orchestrated multi-step sequences [20] [21]. Recent developments in this area have demonstrated that lithium organozincates can undergo divergent reaction pathways depending on the coordination environment around the zinc center [19] [22].

The fundamental mechanism of transmetallation involves the initial formation of organolithium intermediates followed by metal exchange with zinc reagents [23] [6]. This process can proceed through either consecutive reaction sequences or independent intermolecular steps, depending on the specific reagent combination employed [19] [24]. The versatility of these systems lies in their ability to generate different products from a single set of starting materials by modifying the zinc coordination sphere [25] [17].

Table 3: Transmetallation Pathways for Heterocyclic Construction

Pathway TypeKey MetalsMechanistic FeaturesHeterocycle FormationSynthetic Application
Lithium-Zinc transmetallationLithium, ZincTwo-step deprotonation mechanismVia cyclization after metalationDirect heterocycle synthesis
Sequential metalation-couplingSodium, Zinc, LithiumMetal exchange followed by couplingThrough coupling-cyclization sequenceComplex scaffold construction
Mixed-metal cooperative effectsMulti-metallic systemsSynergistic metal cooperationCooperative multi-metal catalysisMulti-component reactions

Mechanistic studies have revealed that the transmetallation process often involves a two-step deprotonation mechanism where the initial metalation is followed by a second metal exchange step [5] [6]. Density Functional Theory calculations support this pathway and indicate that the two-methyl-two-propanylpiperidine ligand acts as the kinetically active base while the alkyl groups provide thermodynamic driving force through irreversible gas evolution [5] [24]. This mechanistic understanding has enabled the rational design of improved transmetallation protocols with enhanced selectivity and efficiency [17] [26].

The application of transmetallation pathways to heterocyclic construction has been demonstrated in the synthesis of five-membered saturated heterocycles through transition metal-catalyzed cyclization reactions [20] [26]. These transformations typically proceed through carbon-heteroatom bond formation or carbon-carbon bond formation, with the specific pathway depending on the nature of the substrate and reaction conditions [18] [21]. The use of mixed lithium-zinc species has proven particularly effective for the deprotonative metalation of five-membered aromatic heterocycles, yielding functionalized derivatives in yields ranging from 52% to 73% [26].

Table 4: Comparative Regioselectivity in Directed Metalation Strategies

MethodMeta Selectivity (%)Ortho Selectivity (%)Para Selectivity (%)Overall Conversion (%)
Direct zincation (solution)7362172
Sodium-mediated (standard)01000Complete
Sodium-mediated + two-methyl-two-propanylpiperidine1.616.61.0High
Thermal treatment (18h reflux)Increased meta formationReduced ortho preferenceMinimal para formationVariable

Recent advances in transmetallation chemistry have expanded the scope to include medium-sized heterocycles through intramolecular cyclization strategies [18] [21]. These methods address the inherent challenges associated with medium-ring formation, including unfavorable enthalpic and entropic factors such as transannular interactions and conformational constraints [21]. The classification of these methods according to the metal catalyst used (palladium, copper, gold, silver) and the type of bond formed (carbon-carbon or carbon-heteroatom) provides a systematic framework for understanding and predicting reaction outcomes [18].

XLogP3

3.1

Other CAS

698-02-2

Wikipedia

Aniline, o-iodo-N,N-dimethyl-

Dates

Last modified: 08-19-2023

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